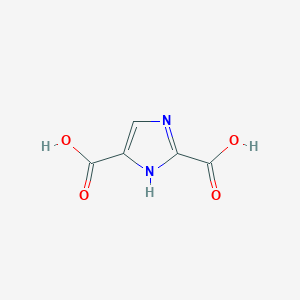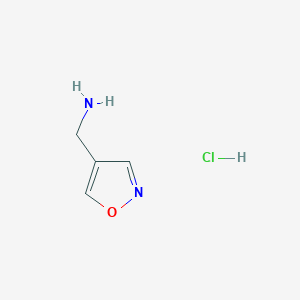
Bromure de 4-fluoro-3-(trifluorométhyl)benzyle
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound with the chemical formula C8H5BrF4. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
4-Fluoro-3-(trifluoromethyl)benzyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: It is involved in the synthesis of antiviral and anticancer agents, contributing to the discovery of new treatments.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Mécanisme D'action
Target of Action
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It doesn’t have a specific biological target but is used to synthesize other compounds that do.
Mode of Action
As a benzylic bromide , this compound is highly reactive due to the electron-donating properties of the benzene ring, which stabilizes the positive charge on the carbon atom in the transition state of the reaction . This allows it to participate in various reactions, such as nucleophilic substitution reactions, to form new bonds .
Biochemical Pathways
The compound itself doesn’t directly interact with biochemical pathways. For example, it’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , which have antiviral activities .
Result of Action
The compound itself doesn’t have a direct effect on cells or molecules. The compounds it helps synthesize, such as1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , can have significant effects, such as inhibiting the replication of viruses .
Action Environment
The reactivity and stability of 4-Fluoro-3-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Also, it’s sensitive to moisture and can react with water to form hydrobromic acid . Therefore, it should be handled and stored carefully to maintain its reactivity and prevent hazardous reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired benzyl bromide derivative .
Industrial Production Methods: In an industrial setting, the production of 4-fluoro-3-(trifluoromethyl)benzyl bromide may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and potassium tert-butoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azide, benzyl thiol, and benzyl ether.
Oxidation: Benzyl alcohol and benzaldehyde derivatives.
Reduction: Benzyl fluoride and other reduced benzyl compounds.
Comparaison Avec Des Composés Similaires
4-Fluorobenzyl bromide: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzyl bromide: Lacks the fluorine atom at the 4-position, affecting its chemical behavior and uses.
4-Bromobenzotrifluoride: Contains a bromine atom on the benzene ring but differs in the position and type of substituents.
Uniqueness: 4-Fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These substituents enhance the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQDTRQMKZMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372157 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184970-26-1 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184970-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)

